Eproxindine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eproxindine involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole compound, which undergoes further transformations to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Eproxindine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Eproxindine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its therapeutic potential in treating heart rhythm disorders and other medical conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Eproxindine involves its interaction with specific molecular targets in the body. It primarily acts on adrenergic receptors, modulating their activity to exert its therapeutic effects. This modulation can influence heart rhythm and other physiological processes. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Eproxindine can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Properties
CAS No. |
85793-29-9 |
---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |
InChI Key |
JZQYAVBXJCQSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
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